![molecular formula C22H17N3O3 B2915466 (Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929963-28-0](/img/structure/B2915466.png)
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities, particularly in enzyme inhibition and antibacterial properties. This article reviews existing literature on its biological activity, synthesizing findings from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H17N3O3
- Molecular Weight : 371.4 g/mol
- CAS Number : 951986-39-3
Enzyme Inhibition
Studies have shown that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance:
- Urease Inhibition : Compounds in this class have demonstrated strong inhibitory effects against urease, an enzyme linked to various pathological conditions including peptic ulcers and kidney stones. The IC50 values for related compounds ranged from 1.13 µM to 6.28 µM, indicating high potency compared to standard inhibitors like thiourea (IC50 = 21.25 µM) .
- Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in the treatment of Alzheimer's disease. Effective inhibitors can enhance cholinergic transmission and improve cognitive function .
Antibacterial Activity
The antibacterial potential of this compound has been explored through various screening assays:
- Screening Results : Similar compounds exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The observed activity suggests a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Urease Inhibition Mechanism
In a study investigating the mechanism of action for urease inhibitors, it was found that the binding interactions of these compounds with urease involved static fluorescence quenching mechanisms. This indicates the formation of non-fluorescent complexes that effectively inhibit enzyme activity .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Benzothiazole BTA | 2.8 | Static quenching |
Benzimidazole BIA | 5.6 | Mixed inhibition |
Case Study 2: Antibacterial Efficacy
A comparative analysis of various derivatives against common bacterial pathogens revealed that certain structural modifications significantly enhanced antibacterial efficacy. For example, compounds with additional pyridine rings demonstrated increased activity against Staphylococcus aureus and Escherichia coli .
Propiedades
IUPAC Name |
(2Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-3-4-19-18(13-25(14-27-19)12-16-2-1-7-24-11-16)22(17)28-20(21)10-15-5-8-23-9-6-15/h1-11H,12-14H2/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVAVNWEWMCGKA-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.